molecular formula C26H21BrN2O5 B13532396 3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

Cat. No.: B13532396
M. Wt: 521.4 g/mol
InChI Key: FCEWTMLZJKEGGF-UDWIEESQSA-N
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Description

3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a cyanoprop-2-enamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-[(4-bromophenyl)methoxy]-3-ethoxybenzaldehyde: This intermediate can be synthesized through the reaction of 4-bromophenol with 3-ethoxybenzaldehyde in the presence of a suitable base and solvent.

    Synthesis of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide: The aldehyde intermediate is then reacted with malononitrile and ammonium acetate under basic conditions to form the enamide.

    Final Step: The enamide is then subjected to a condensation reaction with 3-bromobenzoic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid: Shares the bromophenyl and methoxy groups but lacks the ethoxyphenyl and cyanoprop-2-enamido groups.

    4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of the bromophenyl group.

    3-Bromo-2-methoxybenzoic acid: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

3-(3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C26H21BrN2O5/c1-2-33-24-13-18(8-11-23(24)34-16-17-6-9-21(27)10-7-17)12-20(15-28)25(30)29-22-5-3-4-19(14-22)26(31)32/h3-14H,2,16H2,1H3,(H,29,30)(H,31,32)/b20-12+

InChI Key

FCEWTMLZJKEGGF-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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